molecular formula C15H8N2O3S B2372574 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 325804-28-2

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2372574
CAS No.: 325804-28-2
M. Wt: 296.3
InChI Key: YQXHNFQPQJJMHS-UHFFFAOYSA-N
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Description

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiophene, oxadiazole, and chromenone

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely and depend on factors such as their specific structure and the conditions under which they are handled .

Future Directions

The future directions for research on similar compounds could include the development of new synthesis methods, the study of their physical and chemical properties, and the exploration of their potential applications in areas such as medicine and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of catalysts such as phosphorus pentasulfide (P4S10) and solvents like dimethylformamide (DMF) to facilitate the cyclization and condensation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles like halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated thiophenes, nitrothiophenes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to its combination of three distinct heterocyclic rings, which imparts a wide range of chemical reactivity and biological activity. This structural diversity makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O3S/c18-15-10(8-9-4-1-2-5-11(9)19-15)13-16-17-14(20-13)12-6-3-7-21-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXHNFQPQJJMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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